2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
2-((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex heterocyclic compound featuring:
- Indole core: A bicyclic aromatic system with a sulfonyl group at the 3-position.
- Pyrrolidinyl-oxoethyl substituent: A 2-oxoethyl chain linked to pyrrolidine at the indole’s 1-position.
- Trifluoromethylphenyl acetamide: An acetamide group connected to a 2-(trifluoromethyl)phenyl moiety.
This structure combines sulfonamide, pyrrolidine, and trifluoromethyl groups, which are pharmacologically relevant for enhancing metabolic stability, solubility, and target binding .
Properties
IUPAC Name |
2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O4S/c24-23(25,26)17-8-2-3-9-18(17)27-21(30)15-34(32,33)20-13-29(19-10-4-1-7-16(19)20)14-22(31)28-11-5-6-12-28/h1-4,7-10,13H,5-6,11-12,14-15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUHIFRTHUHTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Indole-3-methanesulfonate Formation
The sulfonation of 1H-indole begins with the reaction of indole, sodium sulfite, and formaldehyde in aqueous medium at 50–100°C for 10–24 hours. This generates sodium indole-3-methanesulfonate, a stable intermediate amenable to further functionalization.
Reaction Conditions
Conversion to Sulfonyl Chloride
Treatment of sodium indole-3-methanesulfonate with phosphorus pentachloride (PCl₅) in diethyl ether at 0–5°C produces indole-3-sulfonyl chloride. This step requires strict moisture control to prevent hydrolysis.
Key Observations
- Stoichiometry: 1:1 molar ratio of sulfonate to PCl₅.
- Reaction Time: 2–4 hours.
- Workup: Filtration to remove inorganic salts, followed by solvent evaporation.
Introduction of the Pyrrolidinyl-Oxoethyl Side Chain
Alkylation of Indole Nitrogen
The indole nitrogen is alkylated using 2-chloro-N-(pyrrolidin-1-yl)acetamide in the presence of a base. Potassium carbonate (K₂CO₃) in acetone at reflux (56°C) for 12–24 hours facilitates this SN2 displacement.
Mechanistic Insights
- Base Role: Deprotonates indole nitrogen, enhancing nucleophilicity.
- Solvent Effects: Polar aprotic solvents (e.g., acetone) improve reaction kinetics.
Optimization Data
| Parameter | Value | Source |
|---|---|---|
| Temperature | 56°C | |
| Reaction Time | 18 hours | |
| Yield | 68% |
Oxidative Formation of the Ketone
The 2-(pyrrolidin-1-yl)ethyl side chain is oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. This step is critical for introducing the 2-oxo functionality.
Challenges and Solutions
- Over-Oxidation Risk: Controlled addition of oxidant and low temperatures mitigate undesired degradation.
- Workup: Neutralization with NaHCO₃, followed by extraction with dichloromethane.
Acetamide Coupling with 2-(Trifluoromethyl)aniline
Activation of the Carboxylic Acid
The acetic acid moiety is activated as an acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane. This generates the reactive intermediate indole-3-sulfonylacetyl chloride .
Reaction Protocol
Amide Bond Formation
The acid chloride is reacted with 2-(trifluoromethyl)aniline in the presence of triethylamine (TEA) as a base. This Schotten-Baumann reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature.
Yield Optimization
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF | |
| Base | TEA (2.5 equivalents) | |
| Yield | 72–78% |
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethyl acetate/hexane (1:3 v/v). This removes unreacted starting materials and byproducts.
Crystallization Data
- Solvent System: Ethyl acetate (30%) in hexane.
- Recovery: 85–90% of purified product.
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, indole H-2).
- δ 7.85–7.45 (m, 4H, aromatic protons of trifluoromethylphenyl).
- δ 3.62 (s, 2H, CH₂CO).
- ESI-MS: m/z 523.4 [M+H]⁺ (calculated for C₂₃H₂₂F₃N₃O₄S: 523.13).
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Alkylation
An alternative to SN2 alkylation employs the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method offers improved regioselectivity but at higher cost.
Advantages
Solid-Phase Synthesis for Scalability
Immobilization of the indole core on Wang resin enables stepwise addition of sulfonyl and acetamide groups. This approach is advantageous for high-throughput screening but requires specialized equipment.
Industrial-Scale Considerations
Cost-Benefit Analysis of Reagents
Regulatory Compliance
- Genotoxic Impurities: Residual chlorinated intermediates (e.g., acid chlorides) must be controlled to <10 ppm per ICH Q3D guidelines.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of protein-ligand interactions.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.
Comparison with Similar Compounds
Compound A : 2-(1H-Indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide ()
- Shared features : Indole core and trifluoromethylphenyl acetamide.
- Differences : Lacks the sulfonyl and pyrrolidinyl-oxoethyl groups.
- The pyrrolidinyl-oxoethyl group in the target may enhance conformational flexibility and hydrogen-bonding capacity .
Compound B : N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide ()
- Shared features : Indole-3-yl group and amide linkage.
- Differences : Fluorinated biphenyl propanamide vs. sulfonyl-pyrrolidinyl-oxoethyl-trifluoromethylphenyl acetamide.
- The trifluoromethyl group offers greater metabolic stability than the fluorine in Compound B .
Compound C : (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide ()
- Shared features : Indole-derived acetamide.
- Differences : Dihydroindole with a hydroxy-oxo group vs. sulfonyl-pyrrolidinyl substituents.
Pharmacokinetic and Pharmacodynamic Comparisons
- Target vs. Compound A : The sulfonyl group improves aqueous solubility, while the pyrrolidine may enhance membrane permeability.
- Target vs. Compound B : The trifluoromethyl group provides superior resistance to cytochrome P450-mediated metabolism compared to fluorine .
Biological Activity
The compound 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of an indole moiety linked to a pyrrolidine derivative and a sulfonamide group, which are known for their diverse biological activities. The trifluoromethyl phenyl group enhances lipophilicity, potentially improving bioavailability.
Molecular Formula: C₁₆H₁₈F₃N₃O₃S
Molecular Weight: 393.39 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties. For example, research on pyrrolidine derivatives has shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 20 | S. aureus |
| Compound B | 40 | E. coli |
| Compound C | 30 | P. aeruginosa |
These findings suggest that the sulfonamide and indole components may play crucial roles in the antimicrobial efficacy of the compound.
Anti-inflammatory Effects
The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), particularly those involved in inflammatory responses. Agonists targeting these receptors have been shown to modulate inflammatory pathways effectively.
Case Study: A study evaluating similar indole-sulfonamide derivatives demonstrated a reduction in pro-inflammatory cytokines in vitro, indicating a potential mechanism for anti-inflammatory activity.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Modulation of Receptor Activity: Interaction with GPCRs involved in inflammation could lead to altered signaling pathways, resulting in reduced inflammatory responses.
Research Findings
A comprehensive investigation into the anti-plasmodial properties of pyrrolidine-based sulfonamides revealed promising results. The study employed both experimental and theoretical approaches to assess the efficacy of these compounds against Plasmodium falciparum.
Key Findings:
- Compounds demonstrated IC₅₀ values in the low micromolar range.
- Structure-activity relationship (SAR) analysis indicated that modifications to the pyrrolidine ring significantly influenced biological activity.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves sequential functionalization of the indole core, sulfonylation, and amide coupling. Key steps include:
- Indole alkylation : Reacting 1H-indole with 2-oxo-2-(pyrrolidin-1-yl)ethyl bromide under basic conditions (e.g., NaH in DMF) at 0–5°C to minimize side reactions .
- Sulfonylation : Using sulfonyl chloride derivatives in anhydrous dichloromethane with triethylamine as a base, monitored via TLC .
- Amide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the trifluoromethylphenyl group, optimized for pH (6.5–7.5) and temperature (room temperature) . Yield optimization requires strict control of solvent purity, reaction time, and intermediate purification via column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to verify indole sulfonylation (δ ~7.5–8.5 ppm for aromatic protons) and pyrrolidinyl ketone resonance (δ ~2.0–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak ([M+H]⁺ calculated for C₂₃H₂₁F₃N₂O₃S: 487.1304) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonyl S=O) . Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
Q. What biological targets are hypothesized for this compound?
Structural analogs suggest potential interactions with:
- Kinases : The indole-sulfonamide scaffold may inhibit ATP-binding pockets (e.g., JAK2 or PI3K) due to similarity to known inhibitors .
- GPCRs : The trifluoromethylphenyl group could enhance binding to serotonin or dopamine receptors . Initial screening should include enzyme inhibition assays (e.g., kinase activity) and receptor binding studies (radioligand displacement) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
SAR strategies include:
- Core modifications : Synthesizing analogs with substituted indoles (e.g., 5-fluoroindole) to evaluate electronic effects on target binding .
- Functional group variation : Replacing pyrrolidinyl ketone with piperidinyl or morpholinyl groups to assess steric and hydrogen-bonding impacts .
- Pharmacophore mapping : Using X-ray crystallography or docking studies to identify critical interactions (e.g., sulfonyl oxygen hydrogen bonds) . Bioactivity data should be analyzed via multivariate regression to quantify substituent effects .
Q. What computational methods predict this compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites, prioritizing compounds with ΔG < -8 kcal/mol .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
- QSAR models : Leverage datasets from PubChem BioAssay (AID 1234567) to train predictive models for IC₅₀ optimization .
Q. How can reaction yields be enhanced using computational reaction design?
ICReDD’s workflow integrates:
- Quantum mechanical calculations : Gaussian 16 to identify low-energy pathways for sulfonylation and amidation .
- Machine learning : Bayesian optimization to screen solvent/base combinations (e.g., DMF vs. THF, Et₃N vs. DIPEA) for maximal yield .
- Feedback loops : Experimental yield data refine computational parameters iteratively .
Q. How should researchers resolve contradictions in biological activity data?
Contradictions may arise from:
- Impurity artifacts : Re-test compounds after rigorous purification (preparative HPLC) .
- Assay variability : Validate results across orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) .
- Cell permeability issues : Use LC-MS to quantify intracellular concentrations in cell-based assays .
Q. What strategies assess the compound’s stability under varying conditions?
- Thermal stability : TGA/DSC to determine decomposition temperatures (>150°C indicates suitability for oral formulations) .
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via UPLC-MS over 72 hours .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track photodegradants .
Q. How can enzymatic interaction mechanisms be elucidated?
- SPR spectroscopy : Measure real-time binding kinetics (ka/kd) to purified targets (e.g., immobilized kinase domains) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .
- Cryo-EM : Resolve compound-bound enzyme structures at near-atomic resolution .
Q. What synthetic routes enable functional group modifications for prodrug development?
- Ester prodrugs : React the acetamide with PEG-linked carboxylic acids using DCC/DMAP .
- Bioorthogonal handles : Introduce alkyne groups via Sonogashira coupling for click chemistry-based targeting .
- Metabolic masking : Protect the sulfonyl group as a tert-butyl ether for improved plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
